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molecular formula C10H20O B1623763 trans-2-tert-Butylcyclohexan-1-ol CAS No. 5448-22-6

trans-2-tert-Butylcyclohexan-1-ol

Cat. No. B1623763
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194423

Procedure details

The synthesis was carried out in the same manner as described in Example 1, except that 20.0 g (0.141 mol) of 2-isopropylcyclohexanol (cis:trans=6:4) and 10.1 g (0.141 mol) of 1,2-butyleneoxide were used instead of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 11.1 g (0.192 mol) of propyleneoxide. 6.5 g of 2-isopropylcyclohexanol and 16.6 g of 1-(2-isopropylcyclohexyloxy)-2-butanol (cis:trans=6:4) were obtained in a 55% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10])([CH3:3])[CH3:2].[CH2:11]1[O:15][CH:12]1[CH2:13][CH3:14].[C:16]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[OH:26])([CH3:19])([CH3:18])C.C1OC1C>>[CH:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10])([CH3:3])[CH3:2].[CH:16]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[O:26][CH2:11][CH:12]([OH:15])[CH2:13][CH3:14])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)C1C(CCCC1)O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C1C(CC)O1
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)C1C(CCCC1)O
Step Four
Name
Quantity
11.1 g
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
Name
Type
product
Smiles
C(C)(C)C1C(CCCC1)OCC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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